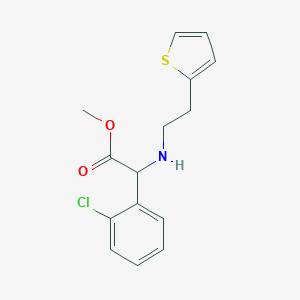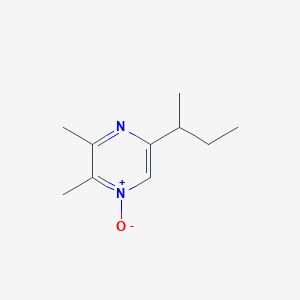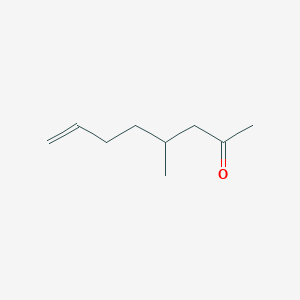
(5,5-Diacetyloxy-4,4-dichloropentyl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5,5-Diacetyloxy-4,4-dichloropentyl) acetate is an organic compound with the molecular formula C11H16Cl2O6. It is known for its unique structure, which includes two acetoxy groups and two chlorine atoms attached to a pentyl chain. This compound is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Diacetyloxy-4,4-dichloropentyl) acetate typically involves the acetylation of 4,4-dichloropentanol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions: (5,5-Diacetyloxy-4,4-dichloropentyl) acetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4,4-dichloropentanol and acetic acid.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), temperature around 50-60°C.
Substitution: Nucleophiles (e.g., hydroxide ions), solvents like ethanol, temperature around 25-30°C.
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents like acetone, temperature around 0-5°C.
Major Products Formed:
Hydrolysis: 4,4-dichloropentanol and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
科学研究应用
(5,5-Diacetyloxy-4,4-dichloropentyl) acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (5,5-Diacetyloxy-4,4-dichloropentyl) acetate involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which can then participate in further chemical reactions. The chlorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives. These reactions can affect various biochemical pathways, depending on the specific context in which the compound is used.
相似化合物的比较
- (5,5-Diacetyloxy-4,4-dichloropentyl) acetate
- 4,4-Dichloropentanol
- 4,4-Dichloropentanoic acid
Comparison: this compound is unique due to the presence of both acetoxy and chlorine groups, which provide it with distinct reactivity compared to similar compounds. For example, 4,4-dichloropentanol lacks the acetoxy groups, making it less reactive in certain substitution and hydrolysis reactions. Similarly, 4,4-dichloropentanoic acid has different chemical properties due to the presence of a carboxylic acid group instead of acetoxy groups.
属性
IUPAC Name |
(5,5-diacetyloxy-4,4-dichloropentyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2O6/c1-7(14)17-6-4-5-11(12,13)10(18-8(2)15)19-9(3)16/h10H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIFLOGGDCXBEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC(C(OC(=O)C)OC(=O)C)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369247 |
Source


|
| Record name | (5,5-diacetyloxy-4,4-dichloropentyl) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141942-61-2 |
Source


|
| Record name | (5,5-diacetyloxy-4,4-dichloropentyl) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B115332.png)












